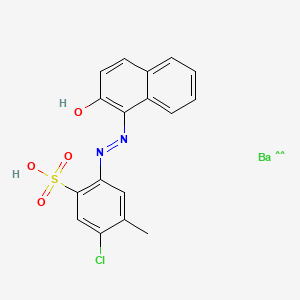

Pigment red 53 acid barium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

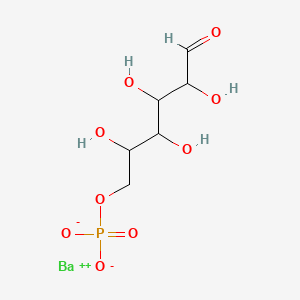

The preparation of Pigment Red 53 acid barium involves several steps, including the preparation of diazo liquid, coupling liquid, coupling reaction, laking reaction, and post-treatment . The process begins with the dissolution of 2-amino-5-chloro-4-methyl benzene sulfonic acid in ammoniacal liquor, followed by the addition of hydrochloric acid. The mixture is then cooled and sodium nitrite solution is added to carry out the diazotization reaction. The resulting diazonium salt is coupled with beta naphthol under specific conditions to form the azo compound. Finally, the compound undergoes a laking reaction with barium chloride to form the barium salt of Pigment Red 53 .

Análisis De Reacciones Químicas

Pigment Red 53 acid barium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include concentrated sulfuric acid, concentrated hydrochloric acid, and sodium hydroxide . For example, the azo group in Pigment Red 53 can react with concentrated hydrochloric acid, leading to the formation of different products depending on the reaction conditions . The compound also exhibits good resistance to acids, alkalis, alcohols, esters, benzene, and ketones .

Aplicaciones Científicas De Investigación

Pigment Red 53 acid barium has a wide range of scientific research applications. It is used in the formulation of printing inks, water-based inks, and solvent-based inks . Additionally, it is employed in the production of plastics, rubber, and high-density polyethylene (HDPE) products . In the field of cosmetics, Pigment Red 53 has been used as a colorant, although its use has been restricted due to potential health risks . The compound is also utilized in the development of indicator strips for the detection of hazardous substances in cosmetic products .

Mecanismo De Acción

The mechanism of action of Pigment Red 53 acid barium involves its interaction with various molecular targets and pathways. The compound’s bright color is due to the presence of the azo group, which absorbs light in the visible spectrum . The stability and resistance of the pigment are attributed to the barium salt, which enhances its heat resistance and light fastness . The molecular structure of Pigment Red 53 allows it to form stable complexes with other compounds, making it suitable for use in various industrial applications .

Comparación Con Compuestos Similares

Pigment Red 53 acid barium can be compared with other similar compounds, such as Pigment Red 57:1 and Pigment Red 48:2. These compounds are also azo pigments with similar applications in inks, plastics, and coatings . this compound is unique due to its barium salt composition, which provides superior heat resistance and light fastness compared to other pigments . Additionally, Pigment Red 53 has a distinct scarlet color, making it a preferred choice for specific applications .

Conclusion

This compound is a versatile compound with a wide range of applications in various industries. Its bright color, excellent heat resistance, and light fastness make it a valuable pigment for printing inks, plastics, and other products. The compound’s unique properties and stability are attributed to its barium salt composition, setting it apart from other similar pigments.

Propiedades

| 6493-56-7 | |

Fórmula molecular |

C17H13BaClN2O4S |

Peso molecular |

514.1 g/mol |

Nombre IUPAC |

barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C17H13ClN2O4S.Ba/c1-10-8-14(16(9-13(10)18)25(22,23)24)19-20-17-12-5-3-2-4-11(12)6-7-15(17)21;/h2-9,21H,1H3,(H,22,23,24); |

Clave InChI |

LOCSDXVLKWANCT-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O.[Ba] |

Números CAS relacionados |

5160-02-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![acetic acid;3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[16-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-13-benzyl-7-(3-carbamimidamidopropyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[5-carbamimidamido-1-[[5-carbamimidamido-1-[[1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12324703.png)